Lrrk2-IN-10
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Overview
Description
Lrrk2-IN-10 is a small molecule inhibitor specifically targeting leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 mutations are one of the most common genetic causes of Parkinson’s disease, making this compound a promising candidate for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lrrk2-IN-10 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
- Formation of the core scaffold through a series of condensation reactions.
- Introduction of functional groups via nucleophilic substitution and electrophilic aromatic substitution.
- Final purification using chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry to enhance yield and reduce production time.
- Application of advanced purification methods like high-performance liquid chromatography (HPLC) for large-scale purification .
Chemical Reactions Analysis
Types of Reactions: Lrrk2-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Lrrk2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LRRK2 kinase activity.
Biology: Helps in understanding the role of LRRK2 in cellular processes like autophagy and vesicle trafficking.
Medicine: Investigated as a potential therapeutic agent for treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for LRRK2 inhibitors.
Mechanism of Action
Lrrk2-IN-10 exerts its effects by specifically inhibiting the kinase activity of LRRK2. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition disrupts various cellular pathways, including those involved in autophagy and vesicle trafficking, ultimately leading to reduced neurotoxicity and protein aggregation .
Comparison with Similar Compounds
LRRK2-IN-1: Another LRRK2 inhibitor with a different chemical scaffold.
GNE-7915: A type I kinase inhibitor targeting LRRK2.
DNL201: An oral LRRK2 kinase inhibitor currently in clinical trials.
Uniqueness of Lrrk2-IN-10: this compound is unique due to its high selectivity and potency against LRRK2. Unlike some other inhibitors, it has shown minimal off-target effects and better pharmacokinetic properties, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H15N5O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(1S)-1-[[3-(1,2-oxazol-4-yl)-1H-indazol-5-yl]amino]-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C20H15N5O/c21-9-12-1-4-16-13(7-12)2-5-18(16)23-15-3-6-19-17(8-15)20(25-24-19)14-10-22-26-11-14/h1,3-4,6-8,10-11,18,23H,2,5H2,(H,24,25)/t18-/m0/s1 |
InChI Key |
WVOPQXJGCGZEPZ-SFHVURJKSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N |
Canonical SMILES |
C1CC2=C(C1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N |
Origin of Product |
United States |
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